molecular formula C16H28O3 B14627128 [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid CAS No. 53889-42-2

[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid

Cat. No.: B14627128
CAS No.: 53889-42-2
M. Wt: 268.39 g/mol
InChI Key: MOPCDOULPFQTNN-UHFFFAOYSA-N
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Description

[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a methanol and propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the methanol and propanoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The functional groups can be substituted with other groups to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the propanoic acid group.

    Cyclohexanone: Contains a ketone group instead of methanol and propanoic acid.

    Cyclohexane: A simpler hydrocarbon without functional groups.

Uniqueness

What sets [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid apart from these similar compounds is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with a wide range of applications in different fields.

Properties

CAS No.

53889-42-2

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid

InChI

InChI=1S/C13H22O.C3H6O2/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14;1-2-3(4)5/h5,9,13-14H,3-4,6-8,10H2,1-2H3;2H2,1H3,(H,4,5)

InChI Key

MOPCDOULPFQTNN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(=CCCC1=CC(CCC1)CO)C

Origin of Product

United States

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